(S)-Fesoterodine Fumarate
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Overview
Description
(S)-Fesoterodine Fumarate is a chemical compound used primarily in the treatment of overactive bladder symptoms. It is the fumarate salt form of fesoterodine, which is a prodrug of 5-hydroxymethyl tolterodine, a muscarinic receptor antagonist. This compound helps to relax the bladder muscles, thereby reducing urinary urgency, frequency, and incontinence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fesoterodine Fumarate involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the ester linkage and the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Fesoterodine Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ester or fumarate groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
(S)-Fesoterodine Fumarate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and fumarate chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and bladder muscle cells.
Medicine: It is extensively researched for its therapeutic potential in treating overactive bladder and related conditions.
Industry: The compound’s synthesis and production methods are studied for optimization and scalability.
Mechanism of Action
(S)-Fesoterodine Fumarate exerts its effects by acting as a muscarinic receptor antagonist. It blocks the action of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the bladder muscles. This reduces the symptoms of overactive bladder, such as urinary urgency and frequency. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction and relaxation pathways.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for similar indications.
Oxybutynin: A compound with a similar mechanism of action but different chemical structure.
Solifenacin: Another muscarinic antagonist with a longer duration of action.
Uniqueness
(S)-Fesoterodine Fumarate is unique due to its prodrug nature, which allows for controlled release and conversion to the active metabolite, 5-hydroxymethyl tolterodine. This provides a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
Properties
Molecular Formula |
C30H41NO7 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m0./s1 |
InChI Key |
MWHXMIASLKXGBU-BQAIUKQQSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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